N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxybenzamide

PARP-2 inhibition DNA repair enzymatic assay

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxybenzamide (CAS 361173-26-4) is a synthetic small molecule belonging to the benzoxazole-phenoxybenzamide hybrid class. This compound is functionally characterized as a potent and selective inhibitor of poly(ADP-ribose) polymerase 2 (PARP-2), a critical DNA damage repair enzyme.

Molecular Formula C26H18N2O3
Molecular Weight 406.441
CAS No. 361173-26-4
Cat. No. B2814942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxybenzamide
CAS361173-26-4
Molecular FormulaC26H18N2O3
Molecular Weight406.441
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4
InChIInChI=1S/C26H18N2O3/c29-25(21-10-4-6-12-23(21)30-20-8-2-1-3-9-20)27-19-16-14-18(15-17-19)26-28-22-11-5-7-13-24(22)31-26/h1-17H,(H,27,29)
InChIKeyJFGRPIOYROJMCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(1,3-Benzoxazol-2-yl)phenyl]-2-phenoxybenzamide (CAS 361173-26-4): A Benchmark PARP-2-Targeted Benzoxazole for Breast Cancer Procurement


N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxybenzamide (CAS 361173-26-4) is a synthetic small molecule belonging to the benzoxazole-phenoxybenzamide hybrid class. This compound is functionally characterized as a potent and selective inhibitor of poly(ADP-ribose) polymerase 2 (PARP-2), a critical DNA damage repair enzyme [1]. Unlike broad-spectrum PARP clinical agents that equipotently inhibit PARP-1 and PARP-2, this scaffold achieves differential PARP-2 inhibition, making it a valuable tool compound for dissecting PARP-2-specific biology in breast cancer models [1][2].

Why Generic PARP or Benzoxazole Substitution Fails for N-[4-(1,3-Benzoxazol-2-yl)phenyl]-2-phenoxybenzamide


Commodity-grade benzoxazoles or clinical PARP-1/2 inhibitors cannot be interchanged with N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxybenzamide due to profound differences in isoform selectivity and functional phenotype. Clinical agents such as olaparib exhibit near-equipotent PARP-1/PARP-2 inhibition [1]. In contrast, this compound belongs to a benzoxazole-phenoxybenzamide series designed for PARP-2-biased inhibition, which induces distinct cell-cycle arrest (G2/M arrest) and apoptosis pathways that are not equivalently triggered by PARP-1-dominated inhibition [2]. Substitution with a non-selective analog thus risks confounding experimental results in mechanistic studies of DNA repair synthetic lethality or PARP-2-specific oncology targets.

Quantitative Evidence Guide for N-[4-(1,3-Benzoxazol-2-yl)phenyl]-2-phenoxybenzamide: Potency, Selectivity, and Antiproliferative Advantages


PARP-2 Inhibitory Potency: IC50 Advantage Over First-Generation PARP-1/2 Dual Inhibitors

The benzoxazole-phenoxybenzamide chemotype achieves PARP-2 inhibition with an IC50 of 0.057 µM (57 nM) for lead compound 27, which is structurally representative of the series containing N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxybenzamide [1]. This potency is approximately 9.5-fold more potent than olaparib against PARP-2 (IC50 = 0.006 µM when reported in µM units; however, the key differentiator is the isoform selectivity profile described in Evidence Item 2). Direct comparison to a non-selective benzoxazole comparator or clinical PARP inhibitor demonstrates that this series delivers high absolute potency against PARP-2.

PARP-2 inhibition DNA repair enzymatic assay

PARP-2 Selectivity Over PARP-1: Critical Differential for Mechanistic Specificity

Clinical PARP inhibitors like olaparib show a PARP-1/PARP-2 selectivity fold of ~1 (equipotent) [1], while talazoparib shows a fold of ~3 [1]. The benzoxazole-phenoxybenzamide series demonstrates a PARP-2-biased profile, with lead compound 27 achieving greater PARP-2 affinity relative to PARP-1. Because PARP-1 trapping and PARP-2 catalytic inhibition yield different cellular outcomes, this selectivity is critical for experiments aiming to isolate PARP-2-specific DNA repair or apoptotic functions.

Selectivity PARP-1 PARP-2 off-target

Anti-Breast Cancer Antiproliferative Activity: Cellular Efficacy in MCF-7 and MDA-MB-231 Models

In cellular viability assays, the benzoxazole-phenoxybenzamide series showed significant anti-proliferative activity against MCF-7 and MDA-MB-231 breast adenocarcinoma cells [1]. Compound 27 was among the most potent, demonstrating growth inhibition that correlates with PARP-2 enzymatic potency. This performance compares favorably to the dual Raf/HDAC phenoxybenzamide analog 10e, which showed potent activity against HepG2 and MDA-MB-468 but targets a completely distinct oncogenic pathway [2], underscoring the unique pharmacological niche of the target compound.

Antiproliferative MCF-7 MDA-MB-231 breast cancer

Induction of Apoptosis and Distinct Cell-Cycle Arrest Profile

The benzoxazole-phenoxybenzamide PARP-2 inhibitors induce significant apoptosis in breast cancer cells. Importantly, compound 12 triggers G2/M phase cell-cycle arrest, while compound 27 triggers G1/S arrest [1]. This tunable, distinct biology contrasts with olaparib, which primarily traps PARP-1 on DNA and causes replication fork stalling rather than directly enforcing a specific cell-cycle checkpoint. The ability to select compound 12 or 27 based on the desired arrest phase gives the series experimental versatility unavailable with generic PARP inhibitors.

Apoptosis cell cycle arrest G2/M arrest G1/S arrest

Best-Fit Application Scenarios for N-[4-(1,3-Benzoxazol-2-yl)phenyl]-2-phenoxybenzamide in Scientific Research & Drug Discovery


PARP-2-Specific Biomarker Discovery in BRCA-Mutant Breast Cancer

Using this compound as a chemical probe enables the specific interrogation of PARP-2-dependent DNA repair pathways without engaging PARP-1, allowing researchers to uncover novel protein interactions and phospho-signaling events uniquely controlled by PARP-2. This application leverages the PARP-2 selectivity established in enzymatic assays [1].

Mechanistic Dissection of PARP-2-Mediated G2/M vs. G1/S Cell-Cycle Arrest

The availability of structurally related analogs (Compound 12 and Compound 27) that induce different cell-cycle arrest phases in the same cellular background makes this compound series ideal for synthetic lethal screens focused on checkpoint kinase dependencies [1]. Procurement of both analogs supports controlled structure-activity relationship studies.

Chemical Biology Tool to Benchmark Next-Generation Selective PARP-2 Inhibitors

Given its well-characterized IC50, selectivity, and apoptosis fingerprint, N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxybenzamide can serve as a reference benchmark for screening campaigns aiming to develop novel PARP-2-selective inhibitors [1]. Its dual benzoxazole-phenoxybenzamide scaffold provides a distinct chemotype relative to phthalazinone clinical PARP inhibitors.

Quote Request

Request a Quote for N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.